
1,4-Dibromo-2,3-dimethylnaphthalene
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Description
1,4-Dibromo-2,3-dimethylnaphthalene is a useful research compound. Its molecular formula is C12H10Br2 and its molecular weight is 314.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Functionalized Compounds
1,4-Dibromo-2,3-dimethylnaphthalene serves as a versatile building block in organic synthesis. It is particularly useful for the introduction of functional groups through nucleophilic substitution reactions. For example:
- Formation of Amines : The compound can be reacted with amines to produce N-alkylated derivatives. This reaction is facilitated by the presence of bromine atoms at the 1 and 4 positions, which enhance reactivity towards nucleophiles .
- Polymer Synthesis : It has been utilized in the preparation of poly(N-isopropylacrylamide) (PNIPAM) copolymers. The incorporation of this compound into these polymers results in materials with unique thermal-responsive fluorescence properties .
Agrochemical Industry
In the agrochemical sector, this compound is employed as a precursor for the synthesis of pesticides and herbicides. Its brominated structure contributes to the biological activity of these agrochemicals, enhancing their efficacy against pests and weeds . The compound's ability to undergo further reactions makes it a valuable intermediate in developing new agrochemical formulations.
Materials Science and Surface Chemistry
Recent studies have highlighted the potential of this compound in surface chemistry applications:
- Debromination Reactions : The compound has been investigated for its on-surface debromination properties on gold surfaces. This process allows for the formation of various structural motifs through C−C coupling reactions after bromine removal. Such reactions are crucial for developing new materials with specific electronic or optical properties .
- Nanostructured Materials : The ability to modify surfaces using compounds like this compound opens avenues for creating nanostructured materials that exhibit tailored functionalities for applications in electronics and photonics.
Case Study 1: Polymerization Reactions
A study demonstrated that when this compound was used as a monomer in polymerization reactions with N-isopropylacrylamide, the resulting copolymers exhibited enhanced fluorescence properties compared to their non-brominated counterparts. The study reported an increase in fluorescence efficiency from Φ fl ≈ 0.05 to Φ fl ≈ 0.32 in THF solutions .
Case Study 2: Agrochemical Development
Research into new pesticide formulations utilizing this compound showed promising results in terms of efficacy against common agricultural pests. The compound's brominated structure was found to enhance biological activity significantly compared to unbrominated analogs .
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Building block for functionalized compounds | Effective in forming amines and polymers |
Agrochemical Industry | Precursor for pesticides and herbicides | Enhanced biological activity against pests |
Materials Science | Surface chemistry applications; debromination reactions | Facilitates new material development |
Q & A
Q. Basic: What are the standard synthetic routes for 1,4-Dibromo-2,3-dimethylnaphthalene, and how are intermediates characterized?
Methodological Answer :
The synthesis typically involves bromination and alkylation of naphthalene derivatives. A common approach is:
Methylation : Start with dimethylnaphthalene precursors (e.g., 2,3-dimethylnaphthalene) using alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
Bromination : Introduce bromine at positions 1 and 4 via electrophilic substitution, using catalysts like FeBr₃ or AlBr₃ in a non-polar solvent (e.g., CCl₄) .
Characterization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) . Confirm final structure using 1H/13C NMR for substituent positions and GC-MS for purity .
Q. Advanced: How can regioselectivity challenges in bromination be addressed to avoid byproducts?
Methodological Answer :
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -OH, -NH₂) to guide bromine placement, followed by deprotection .
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity at less hindered positions .
Validate outcomes via 1H NMR coupling constants and X-ray crystallography to confirm regiochemistry .
Q. Basic: How should acute toxicity studies for this compound be designed?
Methodological Answer :
Follow OECD guidelines for systemic toxicity assessment:
- In vivo models : Use rodents (rats/mice) exposed via oral, inhalation, or dermal routes .
- Endpoints : Monitor mortality, body weight, hepatic/renal biomarkers (ALT, creatinine), and histopathology .
- Dose selection : Apply the Up-and-Down Procedure (OECD TG 425) to determine LD₅₀ .
Include control groups and statistical analysis (ANOVA) to distinguish compound-specific effects .
Q. Advanced: What methodologies resolve contradictions in thermodynamic data (e.g., entropy) for dimethylnaphthalenes?
Methodological Answer :
Discrepancies between calculated and experimental entropy values (e.g., for 2,3-dimethylnaphthalene ) require:
- Calorimetric validation : Use differential scanning calorimetry (DSC) to measure ΔHvap and S(T).
- Quantum corrections : Apply statistical thermodynamics models (e.g., hindered rotor approximations) to refine computational predictions .
- Peer-reviewed datasets : Cross-reference with NIST Chemistry WebBook entries to verify experimental conditions .
Q. Basic: What analytical techniques are optimal for quantifying this compound in environmental samples?
Methodological Answer :
- Extraction : Solid-phase extraction (SPE) for water/soil samples using C18 cartridges .
- Quantification : GC-MS (electron ionization) with deuterated internal standards for accuracy .
- Quality control : Include recovery studies (spiked samples) and limit of detection (LOD) calculations .
Q. Advanced: How can biomonitoring strategies detect chronic occupational exposure metabolites?
Methodological Answer :
- Metabolite identification : Use LC-HRMS to detect hydroxylated or glutathione-conjugated derivatives in urine .
- Longitudinal design : Collect samples pre-/post-shift over weeks to assess bioaccumulation .
- Cohort matching : Control for confounders (e.g., smoking) via multivariate regression .
Q. Basic: What environmental partitioning models predict the compound’s fate in aquatic systems?
Methodological Answer :
- Fugacity modeling : Estimate distribution in air/water/sediment using physicochemical properties (log Kow, vapor pressure) .
- Hydrolysis studies : Conduct pH-dependent experiments (e.g., 4–9) to assess stability in water .
- Bioaccumulation potential : Calculate bioconcentration factors (BCF) using OECD TG 305 .
Q. Advanced: How are degradation intermediates identified in advanced oxidation processes (AOPs)?
Methodological Answer :
- AOP setup : Use UV/H₂O₂ or Fenton reactions under controlled pH/temperature .
- Intermediates : Characterize via LC-QTOF-MS for accurate mass determination and MS/MS fragmentation .
- Toxicity profiling : Test intermediates using Microtox® assays to ensure detoxification .
Q. Basic: What spectral techniques differentiate structural isomers of brominated dimethylnaphthalenes?
Methodological Answer :
- NMR : 1H NMR chemical shifts (e.g., deshielded protons near bromine) and NOESY for spatial proximity .
- IR spectroscopy : C-Br stretching vibrations (~500–600 cm⁻¹) vary with substitution pattern .
- Mass spectrometry : Compare isotopic patterns (Br has 1:1 79Br/81Br) and fragmentation pathways .
Q. Advanced: How do computational methods validate experimental reaction mechanisms?
Methodological Answer :
Properties
CAS No. |
19930-62-2 |
---|---|
Molecular Formula |
C12H10Br2 |
Molecular Weight |
314.01 g/mol |
IUPAC Name |
1,4-dibromo-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |
InChI Key |
BXGGIFNLEHESMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)Br)Br |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)Br)Br |
Key on ui other cas no. |
19930-62-2 |
Origin of Product |
United States |
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